Cas no 1384269-06-0 ((S)-2-CYCLOHEXYLPYRROLIDINE HCL)

(S)-2-CYCLOHEXYLPYRROLIDINE HCL Chemical and Physical Properties
Names and Identifiers
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- (S)-2-CYCLOHEXYLPYRROLIDINE HCL
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- Inchi: 1S/C10H19N.ClH/c1-2-5-9(6-3-1)10-7-4-8-11-10;/h9-11H,1-8H2;1H/t10-;/m0./s1
- InChI Key: GXXVFHWEVFUVIZ-PPHPATTJSA-N
- SMILES: N1CCC[C@H]1C1CCCCC1.[H]Cl
(S)-2-CYCLOHEXYLPYRROLIDINE HCL Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM501682-1g |
(S)-2-Cyclohexylpyrrolidinehydrochloride |
1384269-06-0 | 97% | 1g |
$966 | 2023-01-01 |
(S)-2-CYCLOHEXYLPYRROLIDINE HCL Related Literature
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
Additional information on (S)-2-CYCLOHEXYLPYRROLIDINE HCL
Comprehensive Overview of (S)-2-CYCLOHEXYLPYRROLIDINE HCL (CAS No. 1384269-06-0)
(S)-2-Cyclohexylpyrrolidine HCl (CAS No. 1384269-06-0) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, plays a crucial role in the development of various therapeutic agents and as a valuable building block in synthetic chemistry.
The chemical structure of (S)-2-Cyclohexylpyrrolidine HCl consists of a pyrrolidine ring with a cyclohexyl group attached to the second carbon atom. The presence of the chiral center at the second position imparts enantiomeric specificity, which is essential for its biological activity and applications in asymmetric synthesis. The hydrochloride salt form enhances its solubility and stability, making it suitable for various pharmaceutical formulations.
Recent studies have highlighted the potential of (S)-2-Cyclohexylpyrrolidine HCl in the development of novel drugs targeting neurological disorders. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent activity against specific neurotransmitter receptors, making them promising candidates for treating conditions such as Parkinson's disease and Alzheimer's disease.
In addition to its therapeutic applications, (S)-2-Cyclohexylpyrrolidine HCl is widely used as a chiral auxiliary in organic synthesis. Its ability to control stereochemistry during reactions is invaluable in the synthesis of complex molecules, particularly those with multiple chiral centers. This property has been leveraged in the synthesis of natural products and bioactive compounds, contributing to advancements in drug discovery and development.
The synthesis of (S)-2-Cyclohexylpyrrolidine HCl involves several well-established methods, including asymmetric hydrogenation and enzymatic resolution. These methods ensure high enantiomeric purity, which is critical for its use in pharmaceutical applications. Recent advancements in catalytic asymmetric synthesis have further improved the efficiency and scalability of these processes, making it more accessible for large-scale production.
From a safety perspective, (S)-2-Cyclohexylpyrrolidine HCl is generally considered safe when handled under appropriate laboratory conditions. However, standard precautions should be taken to avoid inhalation, ingestion, or skin contact. It is important to follow good laboratory practices and use personal protective equipment (PPE) when working with this compound.
In conclusion, (S)-2-Cyclohexylpyrrolidine HCl (CAS No. 1384269-06-0) is a versatile and important compound with significant applications in medicinal chemistry and pharmaceutical research. Its unique structural properties and chiral nature make it an invaluable tool for developing new therapeutic agents and advancing synthetic methodologies. Ongoing research continues to uncover new possibilities for its use, solidifying its position as a key player in modern chemical and biological sciences.
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